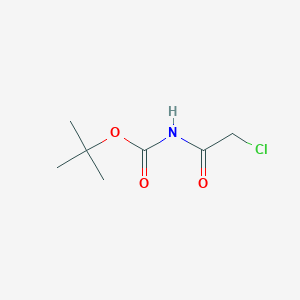
tert-Butyl (2-chloroacetyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-chloroacetyl)carbamate is a chemical compound with the CAS Number: 120158-03-4 . It has a molecular weight of 193.63 and its IUPAC name is tert-butyl chloroacetylcarbamate . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroacetamide with oxalyl chloride in 1,2-dichloroethane . The reaction is carried out at 0° C .Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 atoms; 12 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 23 bonds; 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 imide(s) (-thio) .Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bond Interactions Study : It is used for studying hydrogen-bond interactions and their role in assembling molecules into three-dimensional architecture (Das et al., 2016).
Synthesis of Penta-N-Protected Polyamide : This compound is instrumental in the synthesis of penta-N-protected polyamide 1, a derivative of thermopentamine containing five independently removable amino-protecting groups (Pak & Hesse, 1998).
Preparation of Specific Ethanamines : It is utilized in preparing 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role in creating specific chemical structures (Wu, 2011).
Access to Protected Amino Acids : The compound is useful in providing access to protected amino acids through a mild and efficient one-pot Curtius rearrangement (Lebel & Leogane, 2005).
Cross-Coupling Reactions : It is used in the cross-coupling reaction of various aryl(Het) halides with Cs2CO3 in 1,4-dioxane (Qin et al., 2010).
Enantioselective Synthesis : Tert-Butyl (4-oxo-4-arylbutyl)carbamate is used in the enantioselective synthesis of 2-substituted arylpyrrolidines, demonstrating its significance in stereochemistry (Zhou et al., 2019).
Generation of Unnatural Glycopeptide Building Blocks : This compound can be used to generate unnatural glycopeptide building blocks under glycosylation conditions (Henry & Lineswala, 2007).
Source of MeNHCH2 Synthon : It acts as a source of the MeNHCH2 synthon, which can be hydrolyzed to produce functionalized carbamates (Guijarro et al., 1996).
Cytotoxic Activity Study : The synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been studied for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Antiarrhythmic and Hypotensive Activity : 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea 2c, a related compound, exhibits strong hypotensive action and has antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).
Safety and Hazards
The safety information for tert-Butyl (2-chloroacetyl)carbamate indicates that it is a hazardous substance . The hazard statements include H301-H311-H331-H341 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-chloroacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCHPGANCQUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

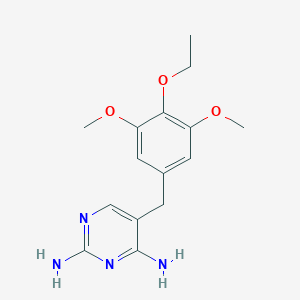
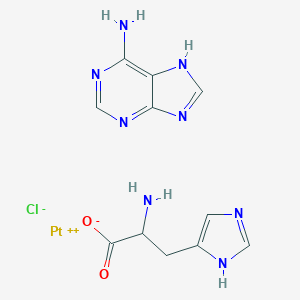
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
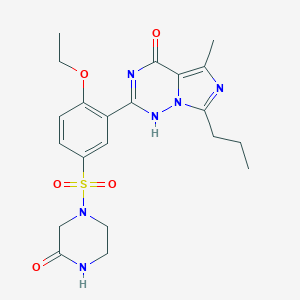
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
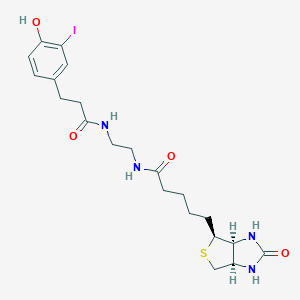
![Benzo[b]perylene](/img/structure/B48583.png)
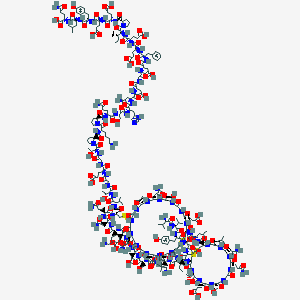
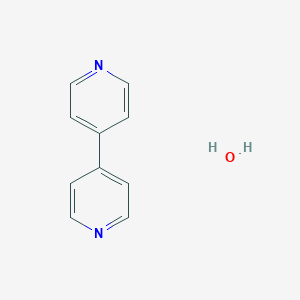

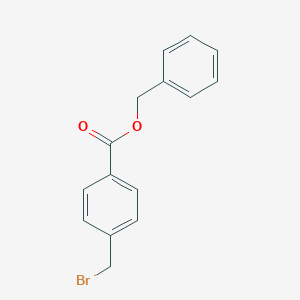
![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)